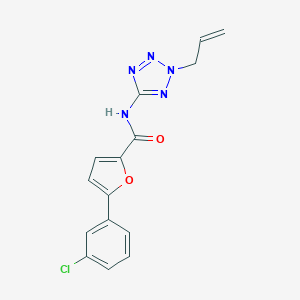

![molecular formula C22H26ClN3O2 B243459 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243459.png)

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide, commonly known as CEP-1347, is a small molecular weight compound that has been extensively studied for its potential therapeutic applications. CEP-1347 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. JNK plays a crucial role in regulating cellular processes such as cell proliferation, apoptosis, and inflammation. Inhibition of JNK has been shown to have therapeutic effects in various diseases, including neurodegenerative disorders.

Mecanismo De Acción

CEP-1347 exerts its therapeutic effects by selectively inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide. N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage. Activation of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide leads to the phosphorylation of various downstream targets, including c-Jun, ATF-2, and p53, which regulate cellular processes such as apoptosis, cell proliferation, and inflammation. Inhibition of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide by CEP-1347 reduces the phosphorylation of these downstream targets, thereby inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated apoptosis and reducing inflammation.

Biochemical and Physiological Effects

CEP-1347 has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. In a mouse model of Parkinson's disease, CEP-1347 was shown to protect dopaminergic neurons from degeneration and improve motor function. In a rat model of multiple sclerosis, CEP-1347 was shown to reduce inflammation and demyelination. CEP-1347 has also been shown to have anti-inflammatory effects in various in vitro models of inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CEP-1347 has several advantages for use in lab experiments. It is a small molecular weight compound that can be easily synthesized and purified. It is also a selective inhibitor of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide, which allows for the specific inhibition of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated pathways. However, CEP-1347 has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has low bioavailability and a short half-life, which can limit its use in in vivo studies.

Direcciones Futuras

CEP-1347 has potential therapeutic applications in various diseases, including neurodegenerative diseases and inflammatory diseases. Future research should focus on further elucidating the mechanisms of action of CEP-1347 and identifying its downstream targets. This will help to identify new therapeutic targets for the treatment of various diseases. Future research should also focus on developing more potent and selective N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide inhibitors with improved pharmacokinetic properties. This will help to overcome the limitations of CEP-1347 and improve its therapeutic potential.

Métodos De Síntesis

CEP-1347 can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling reaction. The most commonly used method for synthesizing CEP-1347 is the Suzuki coupling reaction. This method involves the reaction of 5-chloro-2-nitroaniline with 4-methylbenzeneboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-isobutyryl-1-piperazine to yield CEP-1347.

Aplicaciones Científicas De Investigación

CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated apoptosis and reducing inflammation.

Propiedades

Fórmula molecular |

C22H26ClN3O2 |

|---|---|

Peso molecular |

399.9 g/mol |

Nombre IUPAC |

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide |

InChI |

InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-12-10-25(11-13-26)20-9-8-18(23)14-19(20)24-21(27)17-6-4-16(3)5-7-17/h4-9,14-15H,10-13H2,1-3H3,(H,24,27) |

Clave InChI |

YXQCLKWVNJDSBX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243393.png)

![2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243404.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243405.png)

![2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243406.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243409.png)

![2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243411.png)

![3,5-dichloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243413.png)

![3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243414.png)

![3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243417.png)

![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243418.png)